Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate

CAS No.: 1242268-08-1

Cat. No.: VC2670036

Molecular Formula: C8H8ClNO4S

Molecular Weight: 249.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242268-08-1 |

|---|---|

| Molecular Formula | C8H8ClNO4S |

| Molecular Weight | 249.67 g/mol |

| IUPAC Name | methyl 5-chloro-2-methylsulfonylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3 |

| Standard InChI Key | KYBYNDZQIFEHIT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C |

| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C |

Introduction

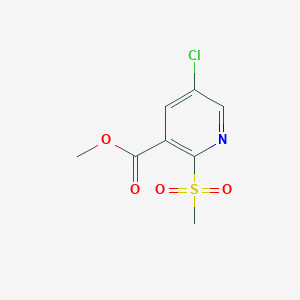

Chemical Identity and Structure

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate is a substituted pyridine derivative with multiple functional groups. Its structure contains a pyridine ring as the core scaffold with three key substituents: a chlorine atom at the 5-position, a methanesulfonyl group at the 2-position, and a methyl carboxylate group at the 3-position. This arrangement of functional groups creates a molecule with diverse reactive sites suitable for further chemical transformations.

The compound is officially identified through several chemical designations:

| Identifier | Value |

|---|---|

| CAS Number | 1242268-08-1 |

| IUPAC Name | methyl 5-chloro-2-(methylsulfonyl)nicotinate |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| InChI | 1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3 |

| InChI Key | KYBYNDZQIFEHIT-UHFFFAOYSA-N |

| MDL Number | MFCD16710281 |

The structural characteristics of this compound, particularly the presence of the sulfonyl group and carboxylate functionality, contribute to its potential usefulness in various chemical applications .

Physical and Chemical Properties

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate presents as a low melting solid at standard conditions. While comprehensive physical property data is limited in the available literature, several key characteristics can be determined or inferred based on its structure and chemical composition.

The physical state of the compound is described as a "Low Melting Solid" in commercial catalogs, indicating that it has a relatively low melting point compared to similar heterocyclic compounds . The commercial product typically has a purity of 95% or higher, which is suitable for most research applications .

Based on its chemical structure, several properties can be predicted:

| Property | Predicted/Known Value | Basis for Prediction |

|---|---|---|

| Solubility | Likely soluble in polar organic solvents (DMSO, acetonitrile, dichloromethane); limited solubility in water | Presence of both polar functional groups and aromatic ring |

| Melting Point | Low to moderate (exact value not specified) | Described as "Low Melting Solid" |

| Stability | Moderate stability; potentially sensitive to strong nucleophiles | Based on reactive functional groups present |

| Acidity | Weakly acidic hydrogens on the methyl groups | Chemical structure analysis |

| Reactivity | Reactive at multiple sites, particularly at the sulfonyl and carboxylate groups | Based on functional group chemistry |

The compound's chemical reactivity is largely determined by its functional groups. The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the methyl carboxylate group provides a site for various transformations such as hydrolysis, amidation, or reduction .

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for this compound:

-

¹H NMR would show signals corresponding to:

-

The methyl protons of the ester group (likely around 3.9-4.0 ppm)

-

The methyl protons of the methanesulfonyl group (likely around 3.2-3.4 ppm)

-

The aromatic protons of the pyridine ring (likely in the 7.5-9.0 ppm range)

-

-

¹³C NMR would display carbon signals for:

-

The carbonyl carbon of the ester group (around 165-170 ppm)

-

The pyridine ring carbons (120-160 ppm)

-

The methyl carbons of both the ester and sulfonyl groups (around 40-55 ppm)

-

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 249.67 g/mol and provide a fragmentation pattern characteristic of the compound's structure. Typical fragments might include:

-

Loss of the methyl group from either the ester or sulfonyl group

-

Loss of the entire methoxy group from the ester

-

Fragmentation patterns associated with the pyridine ring

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

-

Ester C=O stretching (around 1730-1750 cm⁻¹)

-

Sulfonyl S=O symmetric and asymmetric stretching (around 1140-1160 cm⁻¹ and 1300-1350 cm⁻¹)

-

Aromatic C=C and C=N stretching from the pyridine ring (1400-1600 cm⁻¹)

These analytical techniques, combined with elemental analysis and chromatographic purity assessment, would provide comprehensive characterization of Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate for research and development purposes.

| Supplier | Catalog Number | Country of Origin | Purity |

|---|---|---|---|

| Apollo Scientific | OR303845 | Not specified | Not specified |

| Key Organics/BIONET | KEY298198530 | GB (Great Britain) | 95% |

These suppliers specialize in providing heterocyclic building blocks and other specialized chemicals for research purposes .

Related Compounds and Structural Analogs

Understanding the relationship between Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate and similar compounds can provide context for its properties and potential applications:

Structural Variations

Several related compounds appear in the search results:

-

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate: An isomer with different positioning of the chloro and methanesulfonyl groups

-

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: A thiophene analog containing similar functional groups but with a different heterocyclic core

-

Methyl 6-(methylsulfonyl)nicotinate: A related compound lacking the chloro substituent

These structural analogs may share similar chemical behavior and applications, with variations in reactivity and physical properties based on the specific arrangement of functional groups and the nature of the heterocyclic core.

Functional Group Variations

The search results also mention compounds with similar substitution patterns but different functional groups:

-

Methyl 5-chloro-2-methoxybenzoate: Contains a methoxy group in place of the methanesulfonyl group

-

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Features a more complex sulfamoyl group

These variations illustrate the diversity of functionalized heterocycles available for research purposes and the range of potential modifications that could be applied to Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate for specific applications.

Research Context and Future Directions

Knowledge Gaps

Several knowledge gaps exist regarding Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate:

-

Comprehensive physical property data

-

Detailed spectroscopic characterization

-

Specific synthetic routes with optimized conditions

-

Potential biological activities or applications in materials science

Addressing these gaps through future research would enhance understanding of this compound and potentially reveal new applications in pharmaceutical chemistry or other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume